molecular formula C19H20N4OS B2894653 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1796966-99-8

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2894653
M. Wt: 352.46
InChI Key: CSKMJQPUGIDRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Research has demonstrated the synthesis and reactivity of compounds structurally related to N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide, focusing on the creation of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized through coupling processes involving tetrahydrobenzo[b]thiophene derivatives, leading to a variety of nitrogen-containing heterocycles such as pyrazole, isoxazole, and pyridine derivatives (Mohareb et al., 2004). Similarly, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents was explored to yield pyran, pyridine, and pyridazine derivatives, showcasing a methodological approach to synthesizing polyfunctionally substituted heterocyclic compounds (Mohareb et al., 2004).

Novel Synthetic Approaches and Molecular Interactions

The exploration of novel synthetic approaches using related chemical structures has led to advancements in heterocyclic chemistry. For instance, phosphine-catalyzed annulation processes have been developed to synthesize highly functionalized tetrahydropyridines, demonstrating the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation reactions (Zhu et al., 2003). Additionally, research into N-glycosyl-thiophene-2-carboxamides has unveiled their potential effects on the growth of diverse cell types, highlighting the significance of molecular structure on biological activity and the potential for designing novel therapeutic agents (Rawe et al., 2006).

Application in Drug Discovery and Molecular Design

The research on compounds related to N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide and their derivatives extends into the realm of drug discovery. Studies have focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, employing molecular hybridization to develop thiazole-aminopiperidine hybrid analogues. This work underscores the importance of innovative chemical scaffolds in the discovery of new therapeutic agents (Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(17-9-5-13-25-17)21-11-12-23-16-8-2-1-6-14(16)18(22-23)15-7-3-4-10-20-15/h3-5,7,9-10,13H,1-2,6,8,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMJQPUGIDRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide

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